molecular formula C19H23ClF3N5O3S B2653190 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine CAS No. 2097938-27-5

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine

Cat. No.: B2653190
CAS No.: 2097938-27-5
M. Wt: 493.93
InChI Key: HRNITGLCLWCUQH-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, a piperazine ring, and an oxazole sulfonyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine typically involves multiple steps, including the formation of the pyridine and piperazine rings, followed by the introduction of the chloro, trifluoromethyl, and oxazole sulfonyl groups. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the chloro and trifluoromethyl groups onto the pyridine ring.

    Cyclization reactions: to form the piperazine and oxazole rings.

    Sulfonylation reactions: to attach the oxazole sulfonyl group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties and reactivity.

    Substitution reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic or electrophilic substitution reactions.

    Hydrolysis reactions: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as bacterial enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . This inhibition can lead to the attenuation of bacterial growth and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine is unique due to its combination of a pyridine ring with chloro and trifluoromethyl groups, a piperazine ring, and an oxazole sulfonyl group

Properties

IUPAC Name

4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClF3N5O3S/c1-13-11-26(6-7-28(13)18-17(20)8-14(9-24-18)19(21,22)23)15-2-4-27(5-3-15)32(29,30)16-10-25-31-12-16/h8-10,12-13,15H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNITGLCLWCUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CON=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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